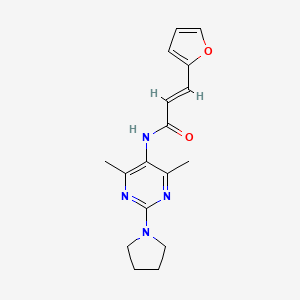

(E)-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-12-16(20-15(22)8-7-14-6-5-11-23-14)13(2)19-17(18-12)21-9-3-4-10-21/h5-8,11H,3-4,9-10H2,1-2H3,(H,20,22)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTXYTOEEYJVBT-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide typically involves the following steps:

Formation of the pyrimidine ring: This can be achieved through a condensation reaction between appropriate precursors such as 2,4-dimethylpyrimidine and pyrrolidine under acidic or basic conditions.

Introduction of the furan-2-yl group: This step involves the coupling of the furan ring to the pyrimidine core, often using a palladium-catalyzed cross-coupling reaction.

Formation of the acrylamide moiety: The final step involves the addition of the acrylamide group to the pyrimidine-furan intermediate, typically through an amide coupling reaction using reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can occur at the acrylamide moiety, converting it to the corresponding amine.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA or KMnO4 under acidic conditions.

Reduction: Reagents such as LiAlH4 or NaBH4 in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amino derivatives of the acrylamide moiety.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.

Material Science:

Biology

Enzyme Inhibition: Studies may explore its potential as an inhibitor of specific enzymes.

Receptor Binding: Investigation into its binding affinity to various biological receptors.

Medicine

Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Antimicrobial Activity: Research into its efficacy against various microbial strains.

Industry

Agriculture: Possible applications as a pesticide or herbicide.

Polymer Science: Use in the synthesis of novel polymers with unique properties.

Mechanism of Action

The mechanism of action of (E)-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrimidine core is known to interact with nucleotide-binding sites, while the furan ring may enhance binding affinity through π-π interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

(a) Pyrimidine vs. Benzene-Based Analogues

- Target Compound : The pyrimidine ring (4,6-dimethyl-2-pyrrolidin-1-yl) provides a planar, electron-deficient aromatic system, enhancing interactions with enzymes like kinases or bacterial sortases.

- Analogues: Compounds such as (E)-N-(3-(hydroxymethyl)-4-morpholinophenyl)-3-(furan-2-yl)acrylamide (26b) () replace pyrimidine with a benzene ring substituted with morpholine. Morpholine’s oxygen atom may improve solubility but reduce aromatic stacking compared to pyrimidine .

(b) Substituent Effects

- Pyrrolidine vs. Morpholine (6-membered, oxygen-containing) in analogues like 26b increases polarity, affecting membrane permeability .

- Dimethyl Groups : The 4,6-dimethyl substitution on the pyrimidine may enhance lipophilicity and metabolic stability compared to unsubstituted or hydroxymethyl-containing analogues (e.g., 26b ) .

Physicochemical Properties

Key Research Findings and SAR Insights

- Electron-Deficient Cores Enhance Enzyme Binding : Pyrimidine-based compounds (e.g., target) may outperform benzene derivatives in targeting enzymes like Sortase A due to stronger π-π interactions .

- Substituent Flexibility : Hydroxymethyl groups (e.g., in 26b) improve solubility but reduce metabolic stability compared to methyl groups .

- Ring Size Matters : Pyrrolidine’s compact structure (vs. morpholine) may optimize steric fit in hydrophobic binding pockets .

Biological Activity

The compound (E)-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide is a synthetic organic molecule that belongs to the class of pyrimidine derivatives. Its unique structure features a pyrrolidine ring and a furan moiety, which contribute to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

- Molecular Formula : CHNO

- Molecular Weight : 312.37 g/mol

- CAS Number : 1798397-57-5

The biological activity of This compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound may act as an inhibitor or modulator of specific kinases or other molecular targets involved in cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. The following table summarizes some findings related to the antiproliferative effects of pyrimidine derivatives:

| Compound Name | IC (µM) | Target | Cell Line Tested |

|---|---|---|---|

| This compound | TBD | EGFR | A549 |

| 6-Aryl-semicarbazone derivatives | 0.07 | EGFR | HepG2 |

| 6,7-Dimorpholinoalkoxy derivatives | 20.72 | EGFR | MCF7 |

These studies suggest that the compound may possess similar or enhanced activity against cancer cell lines by targeting key receptors involved in tumorigenesis.

Antimicrobial Activity

Pyrrolidine derivatives have been reported to exhibit antimicrobial properties. In vitro tests have shown that certain modifications to the pyrrolidine structure can enhance antibacterial and antifungal activities. For instance:

- Sodium Pyrrolidide Derivatives : These compounds demonstrated significant growth inhibition against various harmful bacteria.

- Furan Moiety Influence : The inclusion of furan in the structure may contribute to increased interaction with microbial targets.

Case Study 1: Antiproliferative Effects on Cancer Cells

A study published in MDPI explored the antiproliferative activity of various pyrimidine-based compounds against different cancer cell lines. The results indicated that modifications in the side chains significantly influenced the potency against EGFR-positive tumors, with some compounds showing IC values lower than established drugs like gefitinib .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on SAR revealed that the presence of specific functional groups in pyrimidine derivatives could enhance their binding affinity for target proteins. For example, compounds with hydrophobic substituents displayed improved interactions with the active site of kinases . This indicates that This compound might be optimized further for therapeutic applications.

Q & A

Q. What are the key steps in synthesizing (E)-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide?

Synthesis typically involves multi-step organic reactions:

- Step 1: Preparation of the pyrimidine core via nucleophilic substitution or cyclocondensation reactions. For example, pyrrolidine may be introduced at the 2-position of the pyrimidine ring under basic conditions .

- Step 2: Formation of the acrylamide moiety through a condensation reaction between a furan-containing acrylic acid derivative and the pyrimidine amine. This step often requires catalysts like EDC/HOBt for amide bond formation .

- Step 3: Purification via column chromatography or HPLC to isolate the (E)-isomer, confirmed by NMR (e.g., coupling constants for trans-configuration) .

Q. Key Optimization Parameters :

- Temperature control (<60°C for amide bond stability).

- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) .

Q. How is the molecular structure of this compound characterized?

Analytical Techniques :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., pyrrolidinyl protons at δ 1.8–2.2 ppm, furan protons at δ 6.3–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHNO) and isotopic patterns .

- X-ray Crystallography : Resolves stereochemistry and confirms the (E)-configuration of the acrylamide double bond .

Q. How can contradictory solubility data from different studies be resolved?

Methodological Approach :

- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) under controlled temperatures.

- Dynamic Light Scattering (DLS) : Assess aggregation states that may skew solubility measurements .

- Cross-Validation : Compare results with structurally similar acrylamides (e.g., (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide) to identify substituent effects .

Q. Common Pitfalls :

- Neglecting pH-dependent protonation of the pyrimidine nitrogen.

- Overlooking solvent impurities (e.g., residual DMF) that alter solubility .

Q. What strategies optimize bioactivity while minimizing cytotoxicity in cell-based assays?

Experimental Design :

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace pyrrolidine with piperidine) to enhance target binding while reducing off-target effects .

- Dose-Response Curves : Use IC values to balance efficacy (e.g., kinase inhibition) and cytotoxicity (MTT assay) .

- Molecular Docking : Predict interactions with biological targets (e.g., kinase ATP-binding pockets) to guide synthetic modifications .

Case Study :

In analogs like (E)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acrylamide, replacing the furan with a benzo[d][1,3]dioxole group improved selectivity for cancer cell lines (IC < 1 µM) .

Q. How are reaction intermediates monitored in multi-step syntheses?

Techniques :

- Thin-Layer Chromatography (TLC) : Track reaction progress using UV-active spots (Rf values).

- In-situ IR Spectroscopy : Identify functional groups (e.g., carbonyl at 1650–1750 cm) during acrylamide formation .

- LC-MS : Detect intermediates in real-time, especially for air/moisture-sensitive steps .

Q. Example Workflow :

TLC (hexane:EtOAc 3:1) confirms pyrimidine intermediate.

IR verifies acrylamide bond formation.

LC-MS ensures no side products (e.g., Z-isomer or dimerization) .

Q. What computational methods predict the compound’s reactivity and stability?

Approaches :

- DFT Calculations : Model transition states for hydrolysis or oxidation reactions (e.g., acrylamide double bond susceptibility) .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict shelf-life under storage conditions .

- QSPR Models : Correlate substituent electronegativity with metabolic stability (e.g., furan vs. thiophene derivatives) .

Key Finding :

The pyrrolidinyl group increases steric hindrance, reducing hydrolysis rates compared to dimethylamino analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.